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Compound of Interest

Compound Name: 1-(3-Nitropyridin-2-YL)ethanone

Cat. No.: B063808

An In-Depth Technical Guide to 1-(3-Nitropyridin-2-yl)ethanone (CAS 55675-33-7): A
Versatile Heterocyclic Building Block

Executive Summary

1-(3-Nitropyridin-2-yl)ethanone is a functionalized heterocyclic compound poised for
significant utility in synthetic and medicinal chemistry. The strategic placement of an acetyl
group and a nitro group on the pyridine core creates a molecule with a rich and versatile
reactivity profile. The electron-withdrawing nature of both substituents activates the pyridine
ring for specific chemical transformations, making it an ideal starting point for the synthesis of
more complex molecular architectures. This guide provides a comprehensive overview of its
properties, plausible synthetic routes, core reactivity, and potential applications, particularly in
the field of drug discovery. By analyzing the known chemistry of closely related 2-substituted-3-
nitropyridines, we can elucidate the mechanistic principles that govern its utility and provide
actionable protocols for researchers.

The Strategic Importance of the 3-Nitropyridine
Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its
ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a
nitro group (NO2) profoundly alters the electronic landscape of this ring. Positioned at the 3-
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position, the nitro group acts as a powerful electron-withdrawing group, which serves two
primary functions:

 Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group can function as an
efficient leaving group (nucleofuge), particularly when the ring is further activated by other
electron-withdrawing substituents. This allows for the direct introduction of a wide array of
nucleophiles.

o Modulation of Physicochemical Properties: The presence of the nitro group influences the
molecule's polarity, solubility, and electronic properties, which are critical parameters in drug
design.

The acetyl group at the 2-position not only contributes to the electronic activation of the ring but
also serves as a versatile synthetic handle for a plethora of chemical transformations, including
condensations, reductions, and derivatizations.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific isomer is not broadly published, its key
properties can be reliably predicted or are available from chemical suppliers.

Property Value Source | Rationale
CAS Number 55675-33-7 -

Molecular Formula C7HsN20s3 Based on structure
Molecular Weight 166.14 g/mol Based on structure

Pale-yellow to yellow-brown o
Appearance . o Analogy to similar compounds
solid/semi-solid

Room temperature, under inert  Recommended for nitro-
Storage Temperature

atmosphere aromatics
IUPAC Name 1-(3-nitropyridin-2-yl)ethanone Standard nomenclature
WJIBPEUKZXRFJDM- o N
InChl Key Isomer-specific identifier

UHFFFAOYSA-N
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Spectroscopic Characterization (Predicted):

e 1H NMR: Protons on the pyridine ring would appear in the aromatic region (typically & 7.5-9.0
ppm), significantly downfield due to the electron-withdrawing effects of the nitro and acetyl
groups. The methyl protons of the acetyl group would present as a sharp singlet around o
2.5-2.8 ppm.

e 13C NMR: The carbonyl carbon would be observed around & 190-200 ppm. The aromatic
carbons would appear in the  120-160 ppm range, with carbons attached to or ortho/para to
the nitro group being significantly influenced.

» IR Spectroscopy: Characteristic peaks would include a strong C=0 stretch (around 1700
cm~1) and strong asymmetric and symmetric stretches for the NO2z group (approx. 1530 and
1350 cm™1, respectively).

Proposed Synthesis and Mechanistic Insight

A direct and logical approach to the synthesis of 1-(3-nitropyridin-2-yl)ethanone involves the
regioselective nitration of the commercially available precursor, 1-(pyridin-2-yl)ethanone. The
directing effects of the acetyl group and the protonated pyridine nitrogen under strong acidic
conditions are the critical factors governing the reaction's outcome.

@-(Pyridin-z-yl)ethanona

Nitrating Mixture
(H2S04/HNO3)

1-(3-Nitropyridin-2-yl)ethanone
(CAS 55675-33-7)

Click to download full resolution via product page
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Caption: Proposed synthetic workflow for 1-(3-nitropyridin-2-yl)ethanone.

Experimental Protocol: Nitration of 1-(Pyridin-2-
yl)ethanone

Causality: This protocol employs a standard nitrating mixture. Concentrated sulfuric acid
protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, and also
protonates nitric acid to generate the highly electrophilic nitronium ion (NO2%), which is the
active nitrating agent.

e Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath
(0-5 °C), slowly add 1-(pyridin-2-yl)ethanone (1.0 eq) to concentrated sulfuric acid (98%, ~3-
4 mL per gram of starting material).

» Addition of Nitrating Agent: While maintaining the temperature below 10 °C, add a pre-cooled
mixture of concentrated sulfuric acid (1 part) and fuming nitric acid (1 part) dropwise to the
reaction mixture over 30-45 minutes.

o Reaction Progression: After the addition is complete, allow the reaction to stir at room
temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting
material.

o Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

o Neutralization and Extraction: Slowly neutralize the cold agueous solution with a saturated
sodium bicarbonate or ammonium hydroxide solution to a pH of ~7-8. Extract the aqueous
layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield the desired 1-(3-nitropyridin-2-yl)ethanone.

Core Reactivity: A Gateway to Chemical Diversity

The true value of this molecule lies in its predictable and versatile reactivity, dominated by the
interplay between the nitro and acetyl groups.
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A. Nucleophilic Aromatic Substitution (SNAr) at the C3
Position

Recent studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have demonstrated that the 3-nitro
group is an excellent nucleofuge, undergoing selective substitution with various nucleophiles,
particularly thiols.[1][2] This reactivity is directly applicable to 1-(3-nitropyridin-2-yl)ethanone.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.
The nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized
anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized
onto the oxygen atoms of the nitro group. In the subsequent step, the aromaticity is restored by

the expulsion of the nitrite anion (NO27).

Reactant NU:-
(1-(3-Nitropyridin-2-yl)ethanone) '

+ Nu:~

Meisenheimer Complex
(Resonance Stabilized)

- NO2~

Substituted Product NO2~

Click to download full resolution via product page

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Thiolation of 1-(3-Nitropyridin-2-
yl)ethanone

This protocol provides a self-validating system for introducing sulfur nucleophiles, a common

strategy in medicinal chemistry.[1]
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o Materials: 1-(3-nitropyridin-2-yl)ethanone (1.0 eq), desired thiol (e.g., benzyl mercaptan,
1.1 eq), potassium carbonate (K2COs, 2.0 eq), and anhydrous DMF.

e Reaction Setup: To a solution of the thiol in anhydrous DMF, add potassium carbonate and
stir for 10 minutes at room temperature to form the thiolate anion.

o Addition of Substrate: Add 1-(3-nitropyridin-2-yl)ethanone to the mixture.

e Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by
TLC. The reaction is typically complete within 1-3 hours.[1]

o Work-up: After cooling to room temperature, pour the reaction mixture into water and extract
with ethyl acetate (3x).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate. Purify the residue by column chromatography to obtain the 1-(3-
(thiol-substituted)pyridin-2-yl)ethanone derivative.

B. Transformations of the Acetyl Group

The acetyl moiety is a versatile functional group that can undergo a wide range of standard
chemical transformations, allowing for further diversification of the molecular scaffold. These
reactions include:

» Aldol Condensation: Reaction with aldehydes or ketones to form a,3-unsaturated ketones.

e Reduction: Selective reduction to a secondary alcohol using agents like sodium borohydride
(NaBHa4). This alcohol can be a precursor for further reactions.[3]

» Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile)
to create new C-C bonds.[4]

o Formation of Heterocycles: The acetyl group can be a key component in cyclization reactions
to form fused or appended heterocyclic systems.
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Caption: Derivatization pathways from the core 1-(3-nitropyridin-2-yl)ethanone scaffold.

Applications in Drug Discovery

This compound is not an end-product but a strategic intermediate. Its value is realized in its
ability to generate libraries of diverse molecules for screening in drug discovery programs.

» Kinase Inhibitors: The pyridine core is a well-established scaffold in kinase inhibitor design.
The functional handles on this molecule allow for the systematic exploration of the chemical
space around the core to optimize binding and selectivity. For instance, N-(thiazol-2-
yl)pyridin-2-amine derivatives have been developed as potent KDR kinase inhibitors.[5]

o TRP Channel Modulators: Pyridinyl methanol derivatives have been identified as potent and
selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel,
which is implicated in pain and inflammation.[3] The acetyl group on our title compound can
be readily reduced to the corresponding alcohol, providing a direct entry point into this class
of molecules.
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o Fragment-Based and Diversity-Oriented Synthesis: The dual reactivity allows for its use in
fragment-based lead discovery (FBLD) and diversity-oriented synthesis (DOS). The core can
be elaborated through SNAr on one side and acetyl group chemistry on the other, rapidly
generating a library of compounds with diverse three-dimensional shapes and
pharmacophoric features. This approach aligns with modern medicinal chemistry strategies,
such as the use of “click chemistry” for efficient lead discovery.[6]

Safety and Handling

As with all nitro-aromatic compounds, appropriate safety precautions are essential. The
following guidelines are based on data for structurally related nitropyridines.[7][8]

Hazard Category GHS Information Precautionary Measures

P264: Wash skin thoroughly

Acute Toxicity H302: Harmful if swallowed. )

after handling.
S o P280: Wear protective

Skin Irritation H315: Causes skin irritation. )
gloves/eye protection.
P305+P351+P338: IF IN
EYES: Rinse cautiously with

H319: Causes serious eye water for several minutes.

Eye Irritation L ,
irritation. Remove contact lenses, if

present and easy to do.

Continue rinsing.

P261: Avoid breathing
) o H335: May cause respiratory dust/fume. P271: Use only
Respiratory Irritation S _ .
irritation. outdoors or in a well-ventilated

area.

» Handling: Should be handled in a well-ventilated area, preferably a fume hood, while wearing
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat.[7]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from
incompatible materials.[7]
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o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, state, and federal regulations.

Conclusion

1-(3-Nitropyridin-2-yl)ethanone represents a highly valuable, albeit under-utilized, building
block for chemical synthesis. Its defined regiochemistry and dual functional handles provide a
robust platform for generating molecular diversity. The predictable SNAr reactivity of the 3-nitro
group, coupled with the versatility of the 2-acetyl moiety, offers chemists a reliable and efficient
route to novel pyridyl derivatives. For researchers in drug discovery, this compound is a key
intermediate for accessing compound libraries targeting a wide range of biological targets, from
protein kinases to ion channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b063808#1-3-nitropyridin-2-yl-ethanone-cas-number-
55675-33-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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